molecular formula C10H5F2NO3 B1300893 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic Acid CAS No. 885958-97-4

5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic Acid

Cat. No.: B1300893
CAS No.: 885958-97-4
M. Wt: 225.15 g/mol
InChI Key: LBDHRKQMMXWKFA-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)-1,2-oxazole-3-carboxylic Acid (CAS: 885958-97-4) is a high-purity chemical compound offered for research and development purposes. This compound features a 1,2-oxazole (isoxazole) heterocycle substituted with a carboxylic acid group and a 3,5-difluorophenyl ring, a motif known to be of significant interest in medicinal and agrochemistry. The primary research application of this compound is as a key synthetic intermediate or building block. Researchers utilize such difluorophenyl-isoxazole carboxylic acids in the development of novel active molecules. Specifically, structurally related compounds have been identified as critical precursors in the synthesis of complex molecules, such as the herbicide Icafolin , highlighting its value in advanced agrochemical research. The presence of both the carboxylic acid and the difluorophenyl group makes it a versatile scaffold for further chemical modifications, including amide bond formation and metal-catalyzed cross-coupling reactions. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO3/c11-6-1-5(2-7(12)3-6)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDHRKQMMXWKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364029
Record name 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885958-97-4
Record name 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via α-Bromoacetophenones and Urea Derivatives

A versatile and widely used method involves the condensation of appropriately substituted α-bromoacetophenones with urea or hydroxylamine derivatives to form the isoxazole ring. This approach has been optimized in recent studies for substituted 1,2-oxazoles and related heterocycles.

  • Step 1: Synthesis of α-bromo-3,5-difluoroacetophenone as the key intermediate.
  • Step 2: Condensation of this α-bromoacetophenone with urea or hydroxylamine under controlled conditions (e.g., microwave-assisted heating in dimethylformamide at ~120 °C) to form the 1,2-oxazole ring.
  • Step 3: Subsequent functional group transformations to introduce the carboxylic acid at the 3-position, often via hydrolysis of ester intermediates.

This method benefits from high regioselectivity and good yields, as demonstrated in the synthesis of related isoxazole-3-carboxylic acids with various aromatic substitutions.

Lithiation and Carboxylation of 3-Phenyl-5-chloroisoxazoles

An alternative classical approach involves:

  • Preparation of 3-phenyl-5-chloroisoxazoles as precursors.
  • Treatment with strong bases such as n-butyllithium to generate a lithio intermediate at the 5-position.
  • Carboxylation of the lithio intermediate by bubbling carbon dioxide to afford the 5-carboxylic acid derivative.

This method was originally developed for 3-phenylisoxazole-5-carboxylic acids and can be adapted for 3,5-difluorophenyl substituents by preparing the corresponding chloroisoxazole precursors.

Nucleophilic Substitution on 5-Chloroisoxazoles

The 5-chloro substituent in 3-phenyl-5-chloroisoxazoles can be displaced by nucleophiles such as alkoxides or thiolates to form 5-alkoxy or 5-thioalkoxy derivatives, which can then be converted to carboxylic acids through oxidation or hydrolysis steps. This method provides a route to functionalized isoxazole carboxylic acids with diverse substituents.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 α-Bromoacetophenone synthesis Bromination of 3,5-difluoroacetophenone ~80-90 Bromination typically with N-bromosuccinimide (NBS) in suitable solvent
2 Cyclization with urea/hydroxylamine Microwave heating at 120 °C in DMF 70-85 Efficient ring closure to 1,2-oxazole ring
3 Ester hydrolysis LiOH in THF/MeOH/H2O mixture 80-95 Converts ester intermediates to carboxylic acid
4 Lithiation and carboxylation n-Butyllithium, CO2 bubbling at low temperature 60-75 Requires careful temperature control to avoid decomposition
5 Nucleophilic substitution Sodium hydride, alcohol or thiol nucleophiles in THF 65-80 Followed by hydrolysis or oxidation to carboxylic acid

Research Findings and Optimization

  • The cyclization method using α-bromoacetophenones and urea derivatives has been optimized to improve regioselectivity and yield by controlling temperature and solvent conditions.
  • Lithiation/carboxylation methods require strict anhydrous conditions and temperature control to prevent side reactions and decomposition of sensitive intermediates.
  • Substituents on the phenyl ring, such as fluorine atoms at the 3,5-positions, influence the reactivity and stability of intermediates, often requiring tailored reaction times and reagent stoichiometry.
  • Hydrolysis of ester intermediates to the free acid is typically performed under mild basic conditions to avoid ring opening or degradation of the isoxazole ring.

Summary Table of Preparation Routes

Method Key Intermediates Advantages Limitations
α-Bromoacetophenone + Urea α-Bromo-3,5-difluoroacetophenone High regioselectivity, versatile Requires preparation of α-bromo intermediate
Lithiation and Carboxylation 3-Phenyl-5-chloroisoxazole Direct carboxylation, well-established Sensitive to moisture, temperature control needed
Nucleophilic Substitution 5-Chloroisoxazole derivatives Allows diverse functionalization Multi-step, requires further oxidation/hydrolysis

Mechanism of Action

The mechanism of action of 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic Acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Position Variations in Difluorophenyl-Oxazole Derivatives

  • 5-(2,5-Difluorophenyl)-1,2-Oxazole-3-Carboxylic Acid: Structural Difference: Fluorines at the 2- and 5-positions of the phenyl ring instead of 3- and 5-positions. However, altered electronic effects may weaken interactions with aromatic-binding enzyme pockets .
  • 5-(2,6-Difluorophenyl)-1,2-Oxazole-3-Carboxylic Acid :

    • Structural Difference : Fluorines at the 2- and 6-positions.
    • Impact : The symmetric 2,6-substitution creates a sterically bulky environment, which may hinder rotation of the phenyl ring and reduce binding flexibility in biological targets. This configuration could also lower solubility compared to the 3,5-isomer .

Heterocycle Core Modifications

  • 5-(2,3,5-Trifluorophenyl)-1,2,4-Oxadiazole-3-Carboxylic Acid :

    • Structural Difference : Replaces the 1,2-oxazole core with a 1,2,4-oxadiazole ring and adds a third fluorine at the phenyl 3-position.
    • Impact : The oxadiazole ring has higher metabolic stability due to reduced susceptibility to oxidative degradation. The trifluorophenyl group increases lipophilicity (logP), enhancing membrane permeability but risking off-target interactions .
  • 3-(3-Chloro-2-Fluorophenyl)-4,5-Dihydro-1,2-Oxazole-5-Carboxylic Acid: Structural Difference: Incorporates a dihydro-oxazole ring (saturated) and substitutes chlorine at the phenyl 3-position. The chlorine atom introduces stronger electron-withdrawing effects than fluorine, which may alter acidity (pKa) of the carboxylic acid group. This compound is noted for use as a drug impurity reference standard .

Comparative Data Table

Compound Name Core Structure Phenyl Substituents Key Properties Biological Relevance
5-(3,5-Difluorophenyl)-1,2-oxazole-3-carboxylic acid 1,2-Oxazole 3,5-diF Balanced lipophilicity (logP ~2.1), moderate solubility in DMSO Enzyme inhibitor candidate
5-(2,5-Difluorophenyl)-1,2-oxazole-3-carboxylic acid 1,2-Oxazole 2,5-diF Higher solubility (logP ~1.8), weaker electronic effects Less active in kinase assays
5-(2,6-Difluorophenyl)-1,2-oxazole-3-carboxylic acid 1,2-Oxazole 2,6-diF Steric bulk reduces binding flexibility, logP ~2.3 Limited bioavailability
5-(2,3,5-Trifluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid 1,2,4-Oxadiazole 2,3,5-triF Enhanced metabolic stability, logP ~2.6 Potential CNS-targeting agent
3-(3-Chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid Dihydro-1,2-oxazole 3-Cl, 2-F Higher acidity (pKa ~3.1), saturated core improves stability Drug impurity standard

Biological Activity

5-(3,5-Difluorophenyl)-1,2-oxazole-3-carboxylic acid (CAS No. 885958-97-4) is a heterocyclic compound known for its diverse biological activities. This compound features an oxazole ring substituted with a 3,5-difluorophenyl group and a carboxylic acid moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C10H5F2NO3
  • Molecular Weight : 225.15 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to act as a competitive inhibitor of specific enzymes involved in metabolic pathways. For instance, it exhibits inhibition against acetyl-CoA binding sites, which is crucial for several biochemical processes .
  • Cell Signaling Modulation : It influences signaling pathways associated with inflammation and cell proliferation. The presence of the carboxylic acid group allows it to mimic natural substrates, enhancing its binding affinity to target enzymes .

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting the growth of human leukemia and breast cancer cell lines .
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (μM)Mechanism of Action
AnticancerMCF-7 (breast cancer)110Competitive inhibition of acetyl-CoA
U-937 (leukemia)<200Modulation of apoptosis pathways
Anti-inflammatoryVarious inflammatory modelsNot specifiedInhibition of pro-inflammatory cytokines

Case Study: Anticancer Activity

In a recent study focusing on the anticancer properties of this compound, researchers evaluated its effects on human leukemia cells. The compound demonstrated an IC50 value of approximately 110 μM against U-937 cells, indicating significant cytotoxicity. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways and upregulation of p53 expression levels .

Comparative Analysis with Similar Compounds

Comparative studies have highlighted the unique efficacy of this compound relative to other oxazole derivatives. For instance:

Compound NameIC50 Value (μM)Activity Type
5-(3,5-Difluorophenyl)-1,2-Oxazole-110Anticancer
Other Oxazole Derivative A>200Anticancer
Other Oxazole Derivative B150Anti-inflammatory

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